molecular formula C4H7NO B1294457 2-Hydroxybutanenitrile CAS No. 4476-02-2

2-Hydroxybutanenitrile

Cat. No. B1294457
CAS RN: 4476-02-2
M. Wt: 85.1 g/mol
InChI Key: NHSSTOSZJANVEV-UHFFFAOYSA-N
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Description

2-Hydroxybutanenitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the synthesis and properties of similar molecules. For instance, the synthesis of 3-hydroxy-2-methylenebutanenitrile is described, which shares a similar backbone structure to 2-hydroxybutanenitrile .

Synthesis Analysis

The synthesis of related compounds involves the use of catalysts and specific reaction conditions. For example, 3(RS)-Hydroxy-2-methylenebutanenitrile was synthesized from acetaldehyde and acrylonitrile using DABCO as a catalyst . This suggests that similar methods could potentially be adapted for the synthesis of 2-hydroxybutanenitrile, although the exact conditions and catalysts may differ.

Molecular Structure Analysis

While the molecular structure of 2-hydroxybutanenitrile is not directly analyzed in the papers, the structure of similar compounds, such as 3-hydroxy-2-methylenebutanenitrile, is investigated. The absolute configuration of the enantiomers of this compound was determined using Mosher’s method, which could be relevant for understanding the stereochemistry of 2-hydroxybutanenitrile .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving compounds with similar structures to 2-hydroxybutanenitrile. For instance, the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was achieved through a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a stereoselective transamination . Additionally, the hydroxylation reactions of 2-methylbutane mediated by FeO+ and FeO2+ were studied, which could provide insights into the regioselectivity of hydroxylation reactions relevant to 2-hydroxybutanenitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxybutanenitrile are not directly reported in the papers. However, the papers do provide information on the properties of structurally related compounds. For example, the stability of a class II pyruvate aldolase in the presence of formaldehyde is discussed, which could be relevant for understanding the reactivity of the hydroxyl and nitrile groups in 2-hydroxybutanenitrile . The characterization of reaction products after acid hydrolysis of nucleoside adducts with 1,2,3,4-diepoxybutane also provides insights into the reactivity of compounds with similar functional groups .

Scientific Research Applications

Properties of 2-Hydroxybutanenitrile

2-Hydroxybutanenitrile has a molecular formula of C4H7NO and a molecular weight of 85.10450 . It has a density of 0.962 g/mL at 20ºC and a boiling point of 193.2ºC at 760 mmHg . Its flash point is 70.6ºC .

Application in the Synthesis of Levetiracetam

Summary of the Application

2-Hydroxybutanenitrile can be used as a substrate in the enzymatic synthesis of levetiracetam , a medication used to treat epilepsy.

Synthesis of L-carnitine and Atorvastatin

Summary of the Application

4-Chloro-3-hydroxybutanenitrile, which can potentially be synthesized from 2-Hydroxybutanenitrile, is a versatile building block for the synthesis of L-carnitine and Atorvastatin .

Chemical Intermediate in the Synthesis of Medicines

Summary of the Application

2-Hydroxybutanenitrile is a chemical intermediate used in the synthesis of various medicines .

properties

IUPAC Name

2-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSSTOSZJANVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963276
Record name 2-Hydroxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybutanenitrile

CAS RN

4476-02-2
Record name 2-Hydroxybutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4476-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyronitrile, 2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004476022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxybutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
SD Young, CT Buse, CH Heathcock - Organic Syntheses, 2003 - Wiley Online Library
2‐Methyl‐2‐(trimethylsiloxy)pentan‐3‐one intermediate: 2‐hydroxybutanenitrile intermediate: 2‐[(1′‐ethoxy)‐1‐ethoxy]butanenitrile intermediate: 2‐hydroxy‐2‐methylpentan‐3‐one …
Number of citations: 29 onlinelibrary.wiley.com
S Arndt, B Grill, H Schwab, G Steinkellner… - Green …, 2021 - pubs.rsc.org
… The reason was not fast deactivation of CtNHase, 30,31 but the formation of a side product: propanal and cyanide form 2-hydroxybutanenitrile – a competitive substrate for CtNHase …
Number of citations: 26 pubs.rsc.org
S Saldaña-Ruíz, C Soler-Martín, J Llorens - Toxicology letters, 2012 - Elsevier
Allylnitrile, cis-crotononitrile, and 3,3′-iminodipropionitrile are known to cause vestibular toxicity in rodents, and evidence is available indicating that cis-2-pentenenitrile shares this …
Number of citations: 33 www.sciencedirect.com
T Ueatrongchit, A Kayo, H Komeda, Y Asano… - Bioscience …, 2008 - jstage.jst.go.jp
A hydroxynitrile lyase was isolated and purified to homogeneity from seeds of Eriobotrya japonica (loquat). The final yield, of 36% with 49-fold purification, was obtained by 30–80%(NH4…
Number of citations: 39 www.jstage.jst.go.jp
CD de Freitas Milagre, BS do Amaral, JMB Junior… - Eclética …, 2022 - redalyc.org
… xH2O (3.5 mol%) dissolved in 1 mmol of α-hydroxynitrile (2hydroxybutanenitrile 2 or mandelonitrile 6) and 5 mmol of nucleophile 2-pyrrolidinone a or 2-piperidinone b were introduced …
Number of citations: 1 www.redalyc.org
JL Marco, ST Ingate, C Jaime, I Beá - Tetrahedron, 2000 - Elsevier
The Carbanion-mediated Sulfonate (Sulfonamide) Intramolecular Cyclization reaction (CSIC reaction) on conveniently functionalized cyanoalkylsulfonates and cyanoalkylsulfonamides …
Number of citations: 44 www.sciencedirect.com
LS Moon, M Pal, Y Kasetti, PV Bharatam… - The Journal of organic …, 2010 - ACS Publications
We have shown that a structure as simple as an ion pair of (R)- or (S)-mandelate and dimethylamminopyridinium ions possesses structural features that are sufficient for NMR …
Number of citations: 52 pubs.acs.org
MF Parisi, G Gattuso, A Notti, FM Raymo… - The Journal of Organic …, 1995 - ACS Publications
Me, Et, t-Pr, Bn, and Ph; R'= Et and H), designed as potential inhibitors of serine proteases, is described. The standard proceduredeveloped consists in the initial formation of an,-difluoro …
Number of citations: 49 pubs.acs.org
T Hiyama, K Kobayashi, K Nishide - Bulletin of the Chemical Society of …, 1987 - journal.csj.jp
Alkanoate esters are found to couple with various nitriles to give (Z)-3-amino-2-alkenoates in good yields with the aid of a magnesium amide prepared by the reaction of …
Number of citations: 43 www.journal.csj.jp
S Naud, SJ Macnaughton, BS Dyson… - Organic & …, 2012 - pubs.rsc.org
We describe the synthesis of a series of oxy-substituted butenolide spiroacetals and spiro-N,O-acetals by oxidative spirocyclisation of 2-[(4-hydroxy or 4-sulfonamido)butyl]furans. The …
Number of citations: 17 pubs.rsc.org

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